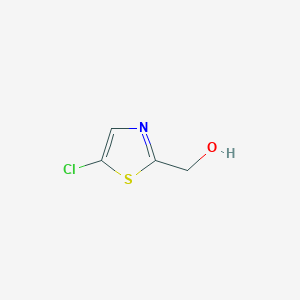

(5-Chloro-1,3-thiazol-2-YL)methanol

Descripción

Contextual Significance of Thiazole-Containing Heterocycles in Synthetic and Medicinal Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in the world of chemistry, particularly in the realm of pharmaceuticals. nih.govdergipark.org.tr The thiazole (B1198619) ring is a key component in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov

The significance of the thiazole nucleus is underscored by its presence in a variety of FDA-approved drugs. dergipark.org.tr These include antimicrobial agents like sulfathiazole, antiretroviral drugs such as ritonavir, and anticancer therapies including dasatinib. nih.govnih.gov The versatility of the thiazole scaffold allows it to interact with a diverse range of biological targets, leading to its application in treatments for inflammatory diseases, bacterial and fungal infections, and various types of cancer. dergipark.org.trbohrium.com In synthetic chemistry, the thiazole ring serves as a robust and adaptable scaffold that can be readily functionalized to create libraries of compounds for drug discovery and development. bohrium.competsd.org

Rationale for Investigating (5-Chloro-1,3-thiazol-2-YL)methanol as a Key Scaffold

The specific substitution pattern of this compound provides a compelling rationale for its investigation as a key scaffold in synthetic and medicinal chemistry. The presence of a chlorine atom at the 5-position and a methanol (B129727) group at the 2-position of the thiazole ring offers distinct advantages for chemical modification and diversification.

The chloro group is a versatile functional handle that can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its pharmacological profile. nih.gov The methanol group, on the other hand, can be easily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions, providing further avenues for molecular elaboration. researchgate.netspringernature.com

The combination of these two functional groups on a stable and biologically relevant thiazole core makes this compound a highly valuable and versatile building block for the construction of novel, potentially bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H4ClNOS |

| Molecular Weight | 149.60 g/mol |

| Appearance | Solid |

| InChI Key | PEOOQVDIOJQJHW-UHFFFAOYSA-N |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.com

Overview of Research Trajectories for this compound

While dedicated research articles focusing solely on this compound are not abundant, its utility can be inferred from the broader research trajectories of chlorinated thiazole derivatives. These compounds are frequently employed as intermediates in the synthesis of molecules with a range of therapeutic applications.

One significant research trajectory involves the use of such scaffolds in the development of novel anticancer agents. The thiazole nucleus is a key feature in several established and experimental cancer therapies. nih.gov The functional handles on this compound allow for its incorporation into larger, more complex structures designed to interact with specific cancer-related targets.

Another important area of investigation is in the field of infectious diseases. Thiazole derivatives have a long history of use as antimicrobial agents. nih.gov The ability to readily modify the this compound scaffold allows for the generation of new compounds that can be screened for activity against drug-resistant bacteria and fungi.

Furthermore, the chlorinated thiazole motif has been explored for the development of insecticides. researchgate.net The synthesis of novel derivatives from this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

The ongoing exploration of these and other research avenues highlights the potential of this compound as a valuable tool in the hands of synthetic and medicinal chemists. Its versatility as a building block ensures its continued relevance in the quest for new and improved chemical entities.

Structure

3D Structure

Propiedades

IUPAC Name |

(5-chloro-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFSPIOBBWGKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 1,3 Thiazol 2 Yl Methanol and Its Precursors

Historical and Contemporary Approaches to 1,3-Thiazole Core Synthesis

The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with methods dating back to the 19th century still in prevalent use, albeit with significant modifications.

Hantzsch Thiazole (B1198619) Synthesis Modifications for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and versatile methods for creating the thiazole nucleus. tandfonline.com The classic approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. tandfonline.combepls.com Over the years, numerous modifications have been developed to improve yields, expand the scope of substrates, and control regioselectivity, which is crucial for producing specifically substituted thiazoles. tandfonline.commdpi.com

One notable adaptation is the Holzapfel-Meyers-Nicolaou modification, which facilitates the synthesis of thiazoles derived from amino acids like valine and threonine with minimal loss of optical purity. researchgate.net This multi-step process involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is subsequently dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the target thiazole. researchgate.net

Further modifications address the use of various starting materials and catalysts. For instance, multi-component, one-pot condensation reactions using silica-supported tungstosilicic acid as a reusable catalyst have been developed for the environmentally benign synthesis of Hantzsch thiazole derivatives. bepls.commdpi.com The reaction conditions, such as the choice of solvent and the use of acidic or basic catalysts, can significantly influence the reaction's outcome. rsc.org For example, conducting the Hantzsch reaction under strongly acidic conditions can alter the regioselectivity, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Table 1: Selected Modifications of the Hantzsch Thiazole Synthesis

| Modification/Method | Key Reagents | Feature | Reference |

|---|---|---|---|

| Holzapfel-Meyers-Nicolaou | Thioamide, α-halocarbonyl, base, trifluoroacetic anhydride | Preserves optical purity for amino acid-derived thiazoles. | researchgate.net |

| One-Pot Three-Component | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), substituted benzaldehydes, SiW/SiO₂ catalyst | Environmentally friendly, high yield (79-90%), reusable catalyst. | bepls.commdpi.com |

Cyclization Reactions in 1,3-Thiazole Formation

Beyond the Hantzsch synthesis, a variety of other cyclization reactions are employed to construct the 1,3-thiazole core. These methods often provide alternative pathways that can accommodate different functional groups or avoid the use of toxic reagents like α-haloketones. bepls.com

Domino alkylation-cyclization reactions of propargyl bromides with thioureas offer a rapid route to 2-aminothiazoles, often accelerated by microwave irradiation to achieve high yields in minutes. organic-chemistry.org Another approach involves the reaction of α-diazoketones with thiourea in the presence of PEG-400, which serves as a greener alternative to traditional solvents and catalysts, yielding 2-aminothiazoles in excellent yields (87–96%). bepls.com

Copper-catalyzed three-component reactions have emerged as a powerful strategy for synthesizing functionalized thiazoles. One such method involves the reaction of thioamides, ynals, and alcohols, forming new C–S, C–N, and C–O bonds in a single pot with high step economy and regioselectivity. nih.govacs.org Other cyclization strategies include the reaction of enaminones with thioureas under photocatalytic conditions and the base-induced cyclization of active methylene (B1212753) isocyanides with carbodithioates. organic-chemistry.org

Targeted Synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol

The synthesis of the specific target molecule, this compound, requires strategies that can precisely install the chloro group at the 5-position and the methanol (B129727) group at the 2-position of the thiazole ring.

Strategies Involving Thiourea and Related Reagents

Thiourea and its derivatives are common reagents in the synthesis of 2-aminothiazoles, which can serve as precursors to other 2-substituted thiazoles. tandfonline.comnih.gov In a relevant synthesis, thiourea is reacted with 1,3-dichloroacetone. This reaction must be carefully controlled to prevent the initially formed chloromethyl 5-thiazolyl ketone from reacting with a second molecule of the thiourea derivative. ias.ac.in A Chinese patent describes a process where 3-chlorobutanone is reacted with thiourea in refluxing ethanol (B145695) to produce 2-amino-4,5-dimethylthiazole, demonstrating the general applicability of this pathway. google.com The resulting amino group can then be chemically transformed, for instance, via diazotization followed by substitution, to introduce other functionalities. The synthesis of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide starts from 5-chlorothiazol-2-amine, highlighting the role of this amine as a key intermediate. nih.gov

Synthetic Routes from Halogenated Precursors

Direct synthesis from appropriately halogenated precursors is a common and effective strategy. A direct and high-yielding route to this compound involves the reduction of 5-chlorothiazole-2-carboxaldehyde. chemicalbook.com This reaction is typically performed using a mild reducing agent like sodium borohydride (B1222165) in a solvent such as methanol at room temperature. The process is efficient, providing the desired alcohol in nearly quantitative yield after a simple workup. chemicalbook.com

Another approach starts with allyl isothiocyanate, which is reacted with a chlorinating agent like sulfuryl chloride, followed by an oxidizing agent. This process yields 2-chloro-5-chloromethyl-1,3-thiazole, a key halogenated intermediate that possesses the correct substitution pattern for further elaboration into the target alcohol. google.com The chloromethyl group can be converted to the required methanol functionality through hydrolysis or other nucleophilic substitution reactions.

Table 2: Synthesis of this compound from a Halogenated Precursor

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-chlorothiazole-2-carboxaldehyde | Sodium borohydride | Methanol | 20°C, 30 min | (5-chlorothiazol-2-yl)methanol | ~101% (crude) | chemicalbook.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the practicality of a synthetic route. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and stoichiometry of reagents. researchgate.netscielo.br

For thiazole synthesis, the solvent can have a profound effect. In one study, when synthesizing imidazole (B134444) derivatives, refluxing in ethanol gave a significantly higher yield (82%) compared to other solvents like water, acetonitrile (B52724), or THF at the same temperature. researchgate.net Similarly, for the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide the best balance between conversion and selectivity, while also being a "greener" solvent choice. scielo.br

The reaction time is another variable that can be optimized. A reported 20-hour reaction time for an oxidative coupling was successfully reduced to 4 hours without a significant negative impact on conversion and selectivity by optimizing other parameters. scielo.br For the synthesis of this compound from its corresponding aldehyde, the reaction is complete within 30 minutes at room temperature, indicating a highly efficient process. chemicalbook.com The choice and amount of catalyst or reagent are also crucial. In multi-objective optimization studies of methanol synthesis, the feed composition and flow rates are periodically adjusted to improve both yield and output, a principle applicable to the fine-tuning of specialty chemical synthesis. mdpi.commpg.de

Preparation of Key Intermediates for this compound Derivatization

The synthesis of derivatized thiazoles relies on the strategic preparation of key intermediates that can be readily modified. These intermediates, primarily chloromethyl thiazole analogs and aldehyde precursors, serve as versatile building blocks for constructing more complex molecules. Advanced methodologies focus on efficient, high-yield routes to these foundational compounds.

Synthesis of Chloromethyl Thiazole Analogs

A pivotal intermediate in the synthesis of various thiazole-containing compounds is 2-chloro-5-chloromethyl-1,3-thiazole. google.comsemanticscholar.org This compound's utility stems from its two reactive sites, allowing for sequential and selective chemical modifications. Several synthetic strategies have been developed for its preparation, often starting from readily available materials like allyl isothiocyanate or 1,3-dichloropropene (B49464). google.comsemanticscholar.org

One prominent method involves the reaction of allyl isothiocyanate with a chlorinating agent, such as chlorine or sulfuryl chloride. google.com This process is typically conducted in a solvent that remains inert under the reaction conditions, at temperatures ranging from -40°C to +30°C. google.com Following the initial chlorination, an oxidizing agent is introduced to the reaction mixture to facilitate the formation of the thiazole ring and yield 2-chloro-5-chloromethyl-1,3-thiazole. google.com The final product can then be isolated and purified through distillation. google.com

An alternative approach utilizes 1,3-dichloropropene as the starting material. semanticscholar.orggoogleapis.com In this multi-step synthesis, 1,3-dichloropropene is first reacted with sodium thiocyanate (B1210189) to produce 3-chloro-2-propenylthiocyanate. semanticscholar.org This intermediate subsequently undergoes a thermal semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement to form 3-chloro-1-propenylisothiocyanate. semanticscholar.org The final step involves the chlorination of this isothiocyanate mixture to afford 2-chloro-5-chloromethylthiazole. semanticscholar.org This method is notable for transforming a simple starting material into a valuable, functionalized heterocyclic intermediate. semanticscholar.org

Modern variations on these methods aim to improve efficiency and align with green chemistry principles. For instance, a process starting from 1-isothiocyanato-2-chloro-2-propene in an organic solvent undergoes chlorination at a controlled temperature of 5°C to 20°C, followed by solvent recycling and vacuum distillation to obtain the pure product. unifiedpatents.com

Table 1: Synthetic Approaches to 2-chloro-5-chloromethyl-1,3-thiazole

| Starting Material | Key Reagents | Key Steps | Reference |

|---|---|---|---|

| Allyl isothiocyanate | Chlorinating agent, Oxidizing agent | Chlorination, Oxidation | google.com |

| 1,3-Dichloropropene | Sodium thiocyanate, Chlorinating agent | Thiocyanation, Thermal rearrangement, Chlorination | semanticscholar.org |

| 1-Isothiocyanato-2-chloro-2-propene | Chlorinating agent | Chlorination in organic solvent | unifiedpatents.com |

Transformations of Aldehyde Precursors

The direct precursor to this compound is its corresponding aldehyde, 5-chlorothiazole-2-carboxaldehyde. The transformation of this aldehyde into the target alcohol is a critical step, typically achieved through a straightforward reduction reaction. chemicalbook.com

A well-established method for this conversion involves the use of sodium borohydride (NaBH₄) as the reducing agent in a methanolic solution. chemicalbook.com The reaction is carried out by adding sodium borohydride to a solution of 5-chlorothiazole-2-carboxaldehyde in methanol at room temperature. chemicalbook.com The mixture is stirred for a short period, typically around 30 minutes, to ensure complete conversion. chemicalbook.com

Following the reaction, the solvent is removed under vacuum. chemicalbook.com The resulting residue is then taken up in an organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove inorganic byproducts. chemicalbook.com After drying the organic layer over sodium sulfate (B86663) and concentrating it, this compound is obtained as a white solid, often in high yield and purity, not requiring further purification. chemicalbook.com The identity and purity of the product are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Table 2: Reduction of 5-Chlorothiazole-2-carboxaldehyde

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 5-Chlorothiazole-2-carboxaldehyde | chemicalbook.com |

| Reagent | Sodium borohydride (NaBH₄) | chemicalbook.com |

| Solvent | Methanol (MeOH) | chemicalbook.com |

| Reaction Temperature | Room Temperature (20°C) | chemicalbook.com |

| Reaction Time | 30 minutes | chemicalbook.com |

| Product | This compound | chemicalbook.com |

| Yield | ~101% (crude) | chemicalbook.com |

| Analytical Data (¹H NMR) | δ 7.54 (s, 1H), 4.88 (d, 2H), 2.57 (t, 1H) | chemicalbook.com |

| Analytical Data (LC/MS) | m/z = 150.1 (M+H)⁺ | chemicalbook.com |

Spectroscopic and Structural Characterization of 5 Chloro 1,3 Thiazol 2 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assembly of the molecular framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For (5-Chloro-1,3-thiazol-2-yl)methanol, the ¹H NMR spectrum provides key signals that confirm its structure. chemicalbook.com

In a typical ¹H NMR spectrum recorded in chloroform-d (B32938) (CDCl₃), this compound exhibits three distinct signals. chemicalbook.com A singlet peak observed around 7.54 ppm corresponds to the single proton attached to the thiazole (B1198619) ring at the 4-position. chemicalbook.com The methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group appear as a doublet at approximately 4.88 ppm, with the splitting caused by coupling to the adjacent hydroxyl proton. chemicalbook.com The hydroxyl proton (-OH) itself shows up as a triplet at around 2.57 ppm. chemicalbook.com The integration of these signals reveals a proton ratio consistent with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.54 | Singlet (s) | - | Thiazole C4-H |

| 4.88 | Doublet (d) | 5.87 | -CH₂- |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. While specific experimental data for this compound is not detailed in the provided search results, the expected chemical shifts can be predicted based on the structure and known values for similar functional groups and heterocyclic systems. nih.govnih.govchemicalbook.com

The spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

C2 Carbon: This carbon, bonded to sulfur, nitrogen, and the hydroxymethyl group, would likely appear significantly downfield.

C4 Carbon: The carbon atom bonded to the proton (C4-H) will have a chemical shift influenced by the adjacent sulfur atom and the double bond within the ring.

C5 Carbon: The carbon atom bonded to the chlorine atom (C5-Cl) is expected to be shifted downfield due to the electronegativity of chlorine.

Methanol Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the typical region for alcohol-bearing carbons, generally around 50-70 ppm. chemicalbook.com

Analysis of related thiazole derivatives supports the use of ¹³C NMR in confirming the carbon framework and the position of substituents. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also offers clues about the structure through the analysis of fragmentation patterns. nih.govnih.gov

For this compound, with a molecular formula of C₄H₄ClNOS, the calculated monoisotopic mass is approximately 149.96 Da. uni.lu Liquid Chromatography-Mass Spectrometry (LC/MS) analysis using electrospray ionization (ESI⁺) shows a prominent peak at a mass-to-charge ratio (m/z) of 150.1, which corresponds to the protonated molecule [M+H]⁺. chemicalbook.com This finding confirms the molecular weight of the compound. chemicalbook.com

The fragmentation pattern in MS can further validate the structure. Expected fragmentation pathways for this compound would include the loss of the hydroxymethyl group (-CH₂OH), the loss of a chlorine atom, and cleavage of the thiazole ring, providing structurally significant ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. lumenlearning.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. lumenlearning.comlibretexts.orglibretexts.org

O-H Stretch: A broad and strong absorption band is expected in the region of 3300-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the alcohol. lumenlearning.comlibretexts.orgyoutube.com

C-H Stretch: Absorptions corresponding to the C-H stretching of the thiazole ring (aromatic-like) would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene (-CH₂-) group would be found in the 2850-3000 cm⁻¹ region. lumenlearning.comlibretexts.org

C=N Stretch: The carbon-nitrogen double bond (C=N) within the thiazole ring is expected to show a medium to strong absorption band in the region of 1600-1680 cm⁻¹.

C-O Stretch: A strong C-O stretching vibration for the primary alcohol is typically observed in the 1050-1250 cm⁻¹ range. lumenlearning.com

C-Cl Stretch: The carbon-chlorine bond stretch usually gives rise to an absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3300-3600 | Strong, Broad |

| Thiazole Ring (=C-H) | C-H Stretch | 3000-3100 | Medium |

| Methylene (-CH₂-) | C-H Stretch | 2850-3000 | Medium |

| Thiazole Ring (C=N) | C=N Stretch | 1600-1680 | Medium-Strong |

| Primary Alcohol (C-O) | C-O Stretch | 1050-1250 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to various thiazole derivatives to establish their molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.govnih.govdocumentsdelivered.comnih.gov

For instance, the crystal structure of the closely related compound, 2-chloro-5-(chloromethyl)thiazole, has been determined. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with specific unit cell dimensions. nih.govresearchgate.net Such studies confirm that the thiazole ring is essentially planar. nih.govresearchgate.net

Table 3: Example Crystal Data for a Related Derivative, 2-Chloro-5-(chloromethyl)thiazole nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃Cl₂NS |

| Molecular Weight | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 |

| b (Å) | 17.151 |

| c (Å) | 9.1640 |

| β (°) | 96.82 |

Conformational analysis, often aided by X-ray crystallography and computational methods, investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. documentsdelivered.comrsc.orgresearchgate.net In derivatives of this compound, a key conformational feature is the orientation of the hydroxymethyl group relative to the thiazole ring.

Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular architecture of crystalline solids is dictated by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role in determining the packing and ultimate properties of molecular crystals. In the case of this compound and its derivatives, the presence of hydrogen bond donors (the hydroxyl group) and acceptors (the thiazole nitrogen and oxygen atoms) suggests that hydrogen bonding is a significant factor in their solid-state structures.

While a detailed crystallographic study specifically for this compound is not extensively reported in the literature, analysis of closely related structures provides substantial insight into the expected intermolecular interactions. The primary hydrogen bonding motif anticipated for this compound involves the hydroxyl group (-OH) acting as a hydrogen bond donor to the nitrogen atom of the thiazole ring (N3) of an adjacent molecule. This type of O-H···N interaction is a common and robust supramolecular synthon in heterocyclic compounds containing a hydroxyl substituent.

In a study of a related derivative, N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the crystal structure reveals the presence of classical intermolecular N-H···N hydrogen bonds, forming centrosymmetric dimers. nih.gov Additionally, non-classical C-H···F and C-H···O hydrogen bonds were observed to stabilize the molecular packing in the crystal. nih.gov This highlights the capability of the thiazole nitrogen to act as a hydrogen bond acceptor and for other atoms in the substituents to participate in weaker intermolecular interactions.

Another relevant example is seen in the crystal structure of [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, where supramolecular layers are formed via hydroxy-O-H···N(ring) and amine-N-H···O(hydroxy) hydrogen bonds. researchgate.net This further supports the likelihood of the hydroxyl group in this compound participating in a network of hydrogen bonds, acting as both a donor and an acceptor.

Based on these related structures, a hypothetical hydrogen bonding scheme for this compound can be proposed. The primary interaction would be an O-H···N hydrogen bond forming chains or dimers. These primary structures would then be interconnected by weaker C-H···O and potentially C-H···Cl or C-H···S interactions, creating a three-dimensional network. The presence of the chlorine atom also introduces the possibility of halogen bonding, although this is generally a weaker interaction compared to hydrogen bonding.

The following table summarizes the likely intermolecular interactions and their geometric parameters based on data from related thiazole derivatives.

| Interaction Type | Donor-H···Acceptor | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) |

| Classical Hydrogen Bond | O-H···N | 2.7 - 3.0 | 160 - 180 |

| Non-Classical Hydrogen Bond | C-H···O | 3.0 - 3.5 | 120 - 160 |

| Other Potential Interactions | C-H···Cl | 3.2 - 3.8 | 110 - 150 |

| C-H···S | 3.4 - 4.0 | 110 - 150 |

Table 1. Expected Intermolecular Interactions for this compound

It is important to note that the actual intermolecular interactions and their geometries in the crystal structure of this compound can only be definitively determined through single-crystal X-ray diffraction analysis. The interplay and competition between these various interactions will ultimately define the final crystal packing.

Exploration of Biological Activities and Structure Activity Relationships of 5 Chloro 1,3 Thiazol 2 Yl Methanol Derivatives

Antimicrobial Activity Investigations

Thiazole (B1198619) derivatives are recognized for their potent antimicrobial properties, a trait attributed to their unique chemical structure. biointerfaceresearch.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into microbial cell membranes. mdpi.com

Derivatives of the thiazole nucleus have been extensively studied for their antibacterial properties against a broad range of Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The presence and position of substituents on the thiazole ring play a crucial role in determining the antibacterial potency and spectrum.

Research on hybrid chloro- and dichloro-phenylthiazolyl-s-triazine derivatives has shed light on the importance of chloro-substituents. nih.gov In these studies, the introduction of electron-withdrawing groups like chlorine was found to be promising for antibacterial activity. nih.gov For instance, certain derivatives displayed significant activity against bacteria such as Lactobacillus casei, Bacillus cereus, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, and Klebsiella aerogenes. nih.gov

In one study, a series of 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles demonstrated notable inhibitory effects against various Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus epidermidis, and Pseudomonas fluorescens. nih.govmdpi.com Another study synthesized a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. researchgate.net The results indicated that the position of the chlorine atom on the benzyl (B1604629) moiety significantly affected the antibacterial activities. researchgate.net Specifically, a derivative with a 2-chlorobenzylthio moiety exhibited high activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net

The following table summarizes the antibacterial activity of selected thiazole derivatives from various studies.

| Compound/Derivative Class | Test Organism(s) | Activity (MIC µg/mL) | Reference |

| Chloro-phenylthiazolyl-s-triazines | S. aureus, E. coli | Significant activity reported | nih.gov |

| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | B. subtilis, S. epidermidis | Significant inhibitory effect | nih.govmdpi.com |

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin | S. aureus, S. epidermidis | 0.06 | researchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | MIC = 16.1 µM | jchemrev.com |

MIC: Minimum Inhibitory Concentration

The antifungal potential of thiazole derivatives is also a significant area of research. jchemrev.com Many derivatives have shown efficacy comparable to established antifungal agents like ketoconazole (B1673606) and fluconazole (B54011) against various Candida strains. jchemrev.com The structural features influencing antibacterial activity often play a similar role in antifungal efficacy.

For example, a study on 2,4-disubstituted thiazole derivatives found that a nitro group at position 4 of the thiazole ring was important for inhibiting microbial activity. mdpi.com Another study highlighted that a -C=N spacer in a thiazole derivative was beneficial for its antifungal behavior against pathogens like Ustilago persicaria striiformis and Tilletia tritici. mdpi.com

In a study of new heteroaryl(aryl) thiazole derivatives, the antifungal activity was generally better than the antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.06–0.47 mg/mL. nih.gov

The table below presents the antifungal activity of selected thiazole derivatives.

| Compound/Derivative Class | Test Organism(s) | Activity (MIC/MFC mg/mL) | Reference |

| Heteroaryl(aryl) thiazole derivative 9 | Various fungi | MIC: 0.06–0.23, MFC: 0.11–0.47 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Fungal strains | Comparable to fluconazole | jchemrev.com |

| 2,4-disubstituted thiazoles with -C=N spacer | U. P. striiformis, T. tritici | Strong antifungal activity | mdpi.com |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

The mechanisms through which thiazole derivatives exert their antimicrobial effects are varied and can depend on the specific substitutions on the thiazole core. jchemrev.com One proposed general mechanism involves the disruption of the microbial cell membrane. The amphiphilic character of some thiazole compounds allows them to embed within the cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death. mdpi.com

More specific molecular targets have also been identified. Docking studies have suggested that some thiazole derivatives may act by inhibiting the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov For their antifungal action, inhibition of 14α-lanosterol demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, is a probable mechanism. nih.gov Other proposed antibacterial mechanisms include the inhibition of protein and nucleic acid synthesis and the disruption of metabolic pathways. jchemrev.com

Anticancer / Antiproliferative Activity Research

The thiazole ring is a privileged scaffold in the design of anticancer agents, with several thiazole-containing drugs, such as Dasatinib and Dabrafenib, being used in cancer therapy. nih.govresearchgate.net Derivatives are being investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov

Numerous studies have demonstrated the in vitro cytotoxicity of thiazole derivatives against a panel of human cancer cell lines. The nature and position of substituents on the thiazole ring are critical for cytotoxic potency.

For instance, a series of newly synthesized thiazole derivatives showed growth suppression of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One derivative, compound 4c in the study, was found to be particularly active, with IC₅₀ values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, which were more potent than the standard drug Staurosporine in this assay. mdpi.com

In another study, Ciminalum–thiazolidinone hybrid molecules, which contain a chloro-substituent, exhibited significant anticancer activity. nih.gov The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a necessary requirement for the anticancer effects. nih.gov

The following table summarizes the in vitro cytotoxicity of selected thiazole derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀ µM) | Reference |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | mdpi.com |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | mdpi.com |

| Ciminalum–thiazolidinone hybrid 2h | NCI60 panel (average) | GI₅₀: 1.57 | nih.gov |

| Nicotinonitrile-based derivative 7b | MCF-7 (Breast) | 3.58 | researchgate.net |

| Nicotinonitrile-based derivative 7b | PC-3 (Prostate) | 3.60 | researchgate.net |

IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition

The anticancer activity of thiazole derivatives is attributed to their interaction with various molecular targets and signaling pathways that are crucial for tumor growth and survival. nih.govresearchgate.net

One of the key mechanisms is the inhibition of various kinases. Thiazole derivatives have been shown to target receptor tyrosine kinases (RTKs), non-receptor tyrosine kinases, phosphatidylinositol-3-kinases (PI3Ks), and serine/threonine kinases. researchgate.net For example, Dasatinib, a well-known anticancer drug, is a multi-targeted kinase inhibitor built around a thiazole core. researchgate.net Some derivatives have also been identified as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. researchgate.net

Other identified molecular targets and pathways for thiazole derivatives include:

Tubulin Polymerization: Some derivatives can disturb the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Topoisomerase and HDAC Inhibition: Thiazole derivatives have been found to modulate the activity of topoisomerases and histone deacetylases (HDACs), enzymes involved in DNA topology and chromatin structure, respectively. nih.gov

Signaling Pathway Modulation: Thiazoles can inhibit critical signaling pathways such as NF-κB, mTOR, and PI3K/Akt, which are often dysregulated in cancer. nih.gov

Apoptosis Induction: Many thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. mdpi.com This can be triggered through various mechanisms, including the disruption of anti-apoptotic proteins. researchgate.net

Pesticidal and Agrochemical Applications

The structural motif of the thiazole ring is of significant interest in the field of agrochemistry. Derivatives of thiazole have been increasingly utilized for pest control and the regulation of plant growth. ontosight.ai Research has demonstrated their efficacy as insecticides, fungicides, and even as agents that can enhance plant resilience and development. ontosight.ainih.gov

Thiazole derivatives have been investigated for their potential as insecticides against various agricultural pests. Studies have shown that compounds incorporating the thiazole nucleus can exhibit significant toxicity towards insects.

For instance, novel thiazolo[4,5-b]quinoxalin-2-ones and their imine analogues were synthesized and evaluated for their insecticidal effects against the cotton leafworm, Spodoptera litura. The results indicated that these derivatives possess notable insecticidal activity, with mortality percentages varying based on the specific substitutions on the compounds. One of the most effective compounds, a thiazolo[4,5-b]quinoxalin-2(3H)-one derivative, demonstrated high mortality rates against both 2nd and 4th instar larvae of S. litura at various concentrations.

Similarly, research into 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, has shown their effectiveness against the cotton leafworm (Spodoptera littoralis). Certain synthesized derivatives in this class displayed potent insecticidal activity, with some compounds showing higher efficacy than others based on their chemical structure.

The following table summarizes the insecticidal activity of selected thiazole and related derivatives.

| Compound ID | Target Pest | Activity Metric | Result |

| Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative (Compound 3) | Spodoptera litura (2nd instar larvae) | Mortality % | 86% - 97% (at 625-2500 mg L⁻¹) |

| Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative (Compound 3) | Spodoptera litura (4th instar larvae) | Mortality % | 66% - 86.33% (at 625-2500 mg L⁻¹) |

| 2,4-dichlorobenzylidenecyanoacetohydrazide derivative (14c) | Spodoptera littoralis | LC50 | 79.73 µg/ml |

This table presents a selection of research findings and is not exhaustive.

The application of thiazole derivatives extends to controlling larval and acarid populations. The larvicidal properties are often studied in conjunction with general insecticidal activity.

Research on thiazolo[4,5-b]quinoxaline derivatives has provided specific data on their larvicidal effects. The probit analysis of the most active compound, thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3, revealed LC50 values of 141.02 mg L⁻¹ for the 2nd instar larvae and 366.73 mg L⁻¹ for the 4th instar larvae of S. litura after 5 days of treatment. The median lethal time (LT50) for this compound ranged from 0.52 to 1.92 days for the 2nd larval instar and 1.95 to 2.47 days for the 4th larval instar.

While direct studies on the acaricidal activity of (5-Chloro-1,3-thiazol-2-YL)methanol are limited, research on structurally similar compounds provides insights. For example, a series of 2,5-diphenyl-1,3-oxazoline derivatives were prepared and studied for their acaricidal activity. Although these oxazoline (B21484) derivatives showed lower activity against mite eggs and larvae compared to their 2,4-diphenyl-1,3-oxazoline counterparts, the research indicates that the broader class of five-membered heterocyclic compounds is being actively explored for acaricidal properties.

Thiazole derivatives are not only used to protect plants from pests but also to directly influence their growth and development. ontosight.ai A significant portion of these compounds have shown promising results in regulating plant growth. ontosight.ai

One way these compounds can affect plant health is by enhancing their natural defense mechanisms. For example, certain 3,4-dichloroisothiazole derivatives can induce systemic acquired resistance (SAR) in plants. nih.gov This enhances the plant's ability to resist subsequent attacks from pathogens. nih.gov The expression of the SAR gene pr1 was significantly increased after treatment with one such compound. nih.gov

Furthermore, derivatives of the related 1,3,4-thiadiazole have been shown to improve the photosynthetic pathway in plants like tobacco, even after infection with the Tobacco Mosaic Virus (TMV). mdpi.com Treatment with an active 1,3,4-thiadiazole derivative led to a significant increase in the chlorophyll (B73375) content and the net photosynthesis rate in infected leaves. mdpi.com This suggests that these compounds can help maintain the plant's energy production processes under stress, which is a key aspect of plant growth regulation. mdpi.com A patent also exists for the use of certain thiazole derivatives for the purpose of regulating plant growth. google.com

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. This has led to their investigation as potential therapeutic agents and as tools to understand biological pathways.

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. Thiazole derivatives have been a focus of research for developing new cholinesterase inhibitors. nih.govmdpi.comnih.govresearchgate.netnih.gov

Numerous studies have synthesized and evaluated various thiazole-based compounds for their ability to inhibit AChE and BChE. For example, a series of thiazole-piperazine hybrids showed significant inhibitory activity against the AChE enzyme, with some compounds acting as dual binding site inhibitors. nih.gov In another study, certain thiazole derivatives were found to be potent AChE inhibitors, with one compound having an IC50 value of 25.5 ± 2.12 µg/mL. mdpi.comnih.gov However, the inhibitory effect on BChE by these specific compounds was weak. mdpi.comnih.gov

Conversely, other research has focused on developing selective BChE inhibitors, as this enzyme is also implicated in the later stages of Alzheimer's disease. ontosight.ai A series of novel 1,3,4-thiadiazole derivatives were designed for this purpose, with some compounds showing potent inhibitory activity on BChE with IC50 values in the micromolar range. ontosight.ai The selectivity of these compounds for BChE over AChE is a significant finding. ontosight.ainih.gov

The following table presents the cholinesterase inhibitory activity of selected thiazole and related derivatives.

| Compound ID | Enzyme | IC50 Value | Reference Compound | Reference IC50 |

| Compound 4e | AChE | 25.5 ± 2.12 µg/mL | Eserine | 0.025 ± 0.01 µg/mL |

| Compound 4i | AChE | 38.50 ± 2.12 µg/mL | Eserine | 0.025 ± 0.01 µg/mL |

| Compound 4c | AChE | 58.42 ± 3.14 µg/mL | Eserine | 0.025 ± 0.01 µg/mL |

| Compound 3c (1,3,4-thiadiazole) | BChE | 10.45 µM | - | - |

| Compound 1c (1,3,4-thiadiazole) | BChE | 18.34 µM | - | - |

| Thiazolylhydrazone III (R1=H, R2=OCH3) | AChE | 0.0317 ± 0.001 µM | - | - |

| 1,3-thiazole-piperazine derivative IV (R=benzyl) | AChE | 0.011 ± 0.001 µM | Donepezil | 0.054 ± 0.002 µM |

Derivatives of this compound have also been explored for their inhibitory effects on other enzymes, such as urease and α-glucosidase. Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, while α-glucosidase inhibitors are used in the management of type 2 diabetes.

Several studies have reported the synthesis of thiazole and thiadiazole derivatives with potent urease inhibitory activity. For example, a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized and showed high activity against jack bean urease, with IC50 values significantly lower than the standard inhibitors thiourea (B124793) and hydroxyurea. bilecik.edu.tr Molecular docking studies indicated that these compounds interact effectively with the active site of the urease enzyme. bilecik.edu.tr

In the context of α-glucosidase inhibition, various thiazole derivatives have demonstrated significant potential. A series of novel pyridazine-triazole hybrid molecules were found to be potent inhibitors of rat intestinal α-glucosidase, with one compound being about 100 times stronger than the standard drug, acarbose. Similarly, some hydrazine (B178648) thiazole derivatives have been identified as highly potent contenders against α-glucosidase, with IC50 values comparable to acarbose. mdpi.com

The inhibitory activities of selected derivatives against urease and α-glucosidase are summarized in the table below.

| Compound ID | Enzyme | IC50 Value | Standard | Standard IC50 |

| Compound 7j (thiadiazole derivative) | Urease | 2.85 µM | Thiourea | 22.00 µM |

| Analogue 3 (hydrazine thiazole) | α-Glucosidase | 0.69 ± 0.025 µM | Acarbose | 0.597 ± 0.022 µM |

| Compound 10k (pyridazine-triazole) | α-Glucosidase | 1.7 µM | Acarbose | - |

This table presents selected data from scientific studies to illustrate the inhibitory potential of these compounds. mdpi.combilecik.edu.tr

Other Enzymatic Targets

While much research has focused on specific enzyme classes, derivatives of this compound have shown inhibitory activity against a variety of other enzymatic targets, highlighting their potential as broad-spectrum therapeutic agents.

One notable area of investigation is their role as inhibitors of enzymes involved in cancer progression and metastasis. For instance, certain thiazole derivatives have been identified as potent inhibitors of fascin (B1174746), an actin-bundling protein that plays a crucial role in cell migration and invasion. acs.orgnih.gov The inhibition of fascin function by these compounds has been shown to suppress cancer cell motility, suggesting a potential therapeutic strategy for metastatic cancers. acs.org

Furthermore, some thiazole derivatives have demonstrated inhibitory effects against topoisomerases, enzymes that are essential for DNA replication and transcription. nih.gov Specifically, certain compounds have shown potent inhibitory activity against S. aureus topoisomerase IV, with a high degree of selectivity for the bacterial enzyme over its human counterpart. nih.gov This selectivity is a critical factor in the development of safe and effective antibacterial agents.

In addition to their anticancer and antibacterial properties, thiazole derivatives have also been investigated for their potential to inhibit other enzymes, such as those involved in angiogenesis. nih.gov The ability of these compounds to block new blood vessel formation further underscores their potential as multifaceted therapeutic agents. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which involve the systematic modification of different parts of the molecule, are crucial for understanding how these structural changes influence biological activity and for designing more potent and selective compounds.

Impact of Substituent Modifications on Biological Profiles

Modifications to the substituents on the thiazole ring and the methanol (B129727) group have been shown to have a significant impact on the biological profiles of these derivatives.

Modifications at the Thiazole Nitrogen: The introduction of various alkyl groups at the thiazole nitrogen has been a key area of investigation. Studies have shown that the length and nature of these alkyl chains can dramatically influence the antimigration activity of these compounds. acs.org For example, derivatives with longer alkyl chains at the thiazole nitrogen have exhibited greater antimigration activities. nih.gov

Modifications on the Thiazole Ring: Substitutions on the thiazole ring itself also play a critical role in determining biological activity. A methyl substitution at the 5-position of the thiazole ring has been shown to result in a near-complete loss of antimigration activity in some cases. acs.org Conversely, the introduction of a fluorine atom at the para-position of a phenyl ring attached to the thiazole can restore some activity. acs.org

Modifications of the Methanol Group: The methanol group at the 2-position of the thiazole ring offers a versatile point for modification. It can be converted into ethers, esters, and other functional groups, providing a means to modulate the compound's physicochemical properties and biological activity. chemshuttle.com

The following table summarizes the impact of various substituent modifications on the biological activity of thiazole derivatives:

Table 1: Impact of Substituent Modifications on Biological Activity| Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Thiazole Nitrogen | Longer alkyl chains | Increased antimigration activity | nih.gov |

| Thiazole Ring (Position 5) | Methyl group | Near complete loss of antimigration activity | acs.org |

| Thiazole Ring (Position 4) | Phenyl group with para-fluoro substitution | Restoration of cytotoxic activity | acs.org |

Elucidation of Pharmacophoric Requirements

Pharmacophore modeling is a crucial tool in drug discovery that helps to identify the essential structural features of a molecule that are responsible for its biological activity. For this compound derivatives, several key pharmacophoric features have been identified.

The thiazole ring itself is a critical component of the pharmacophore, likely due to its ability to engage in various non-covalent interactions with biological targets. nih.gov The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions. nih.gov

The substituents on the thiazole ring also contribute to the pharmacophore. The chloro group at the 5-position, for instance, can influence the electronic properties of the ring and may engage in halogen bonding interactions. The nature of the substituent at the 2-position is also critical. The hydroxymethyl group of the parent compound can act as both a hydrogen bond donor and acceptor.

Computational studies, such as docking simulations, have helped to elucidate the binding modes of these compounds with their target enzymes. These studies have revealed the importance of specific hydrophobic and hydrogen bonding interactions for high-affinity binding. nih.gov For example, in the case of topoisomerase inhibitors, hydrophobic interactions between the thiazole ring and the ATP-binding pocket of the enzyme are thought to be crucial for activity. nih.gov

The key pharmacophoric requirements for the biological activity of this compound derivatives can be summarized as follows:

A central thiazole scaffold: Provides the core structure for interacting with biological targets.

Appropriate substitution at the 2- and 5-positions: To modulate electronic properties and provide key interaction points.

A hydrogen bond donor/acceptor group: Such as the hydroxymethyl group, for specific interactions with the target.

Hydrophobic groups: For favorable interactions with nonpolar regions of the binding site.

Computational Chemistry and in Silico Approaches for 5 Chloro 1,3 Thiazol 2 Yl Methanol Derivatives

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis is a critical component of molecular docking studies. It provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

While specific ligand-protein interaction studies for (5-Chloro-1,3-thiazol-2-YL)methanol are not extensively documented in publicly available literature, studies on analogous thiazole (B1198619) derivatives provide a framework for understanding potential interactions. For instance, in a study on thiazole derivatives as potential anticancer agents, molecular docking revealed key interactions with the epidermal growth factor receptor (EGFR) kinase domain. These interactions often involve the thiazole nitrogen and sulfur atoms acting as hydrogen bond acceptors, and the various substituents on the thiazole ring forming hydrophobic and van der Waals contacts with the amino acid residues in the binding pocket.

In a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, docking studies with the 6LU7 protein indicated that the binding efficiency was influenced by substitutions on the thiadiazole ring. For example, a benzyl (B1604629) group substitution was found to be responsible for good binding efficiency. chemicalbook.comnih.gov This highlights the importance of substituent groups in dictating the nature and strength of ligand-protein interactions.

Binding Site Prediction and Docking Score Analysis

Binding site prediction aims to identify the location on a target protein where a ligand is most likely to bind. This is often the first step in a molecular docking workflow. Once the binding site is identified, docking algorithms are used to generate various possible binding poses of the ligand and score them based on their predicted binding affinity. The docking score is a numerical value that estimates the strength of the interaction, with lower (more negative) scores generally indicating a more favorable binding.

For thiazole derivatives, docking studies have been employed to predict their binding affinity to various targets. For example, in a study on thiazolyl-pyrazole derivatives as potential anticancer agents, docking scores against the EGFR kinase active site ranged from -1.3 to -3.4 kcal/mol. atmiyauni.ac.in Another study on N-substituted thiazole derivatives as FabH inhibitors reported MolDock scores ranging from -102.612 to -144.236, with the standard drug griseofulvin (B1672149) showing a score of -90.94. researchgate.net

A study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents targeting α-amylase reported binding energies up to -7.43 Kcal/mol. chemicalbook.com Similarly, research on new heterocycles linked thiazole conjugates as potential anti-hepatic cancer agents targeting Rho6 protein showed docking scores with binding energies as favorable as -9.9 kcal/mol. sigmaaldrich.com

These examples demonstrate the utility of docking score analysis in ranking potential drug candidates and prioritizing them for further experimental validation.

Table 1: Illustrative Docking Scores of Thiazole Derivatives against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |

| Thiazolyl-pyrazole derivatives | EGFR kinase | -1.3 to -3.4 | atmiyauni.ac.in |

| N-substituted thiazole derivatives | FabH | -102.612 to -144.236 (MolDock Score) | researchgate.net |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | up to -7.43 | chemicalbook.com |

| Heterocycles linked thiazole conjugates | Rho6 protein | up to -9.9 | sigmaaldrich.com |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 (6LU7) | -5.4 to -8.1 | chemicalbook.comnih.gov |

Note: The docking scores are presented as reported in the respective studies and may have been calculated using different software and scoring functions. Direct comparison between different studies should be made with caution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. A wide variety of molecular descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of atoms in a molecule.

Geometrical descriptors: Descriptors based on the 3D structure of the molecule, such as molecular surface area and volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity, etc.

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges, etc.

In a 2D-QSAR study of thiazole derivatives as 5-lipoxygenase inhibitors, key molecular descriptors identified included AATSC4c, AATSC7c, AATSC8c, AATSC1p, GATS5s, VE2_Dzp, SaaS, maxHBa, JGI4, and ATSC8p. nih.gov Another QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified MLFER_S, GATSe2, SHal, EstateVSA 6, and SpMAD_Dzs as significant descriptors. nih.gov

Predictive Models for Biological Activity

Once a set of relevant molecular descriptors has been identified, statistical methods are used to build a predictive QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM).

A QSAR study on 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives as c-Met receptor tyrosine kinase inhibitors developed models using MLR, multiple nonlinear regression, and ANN, achieving correlation coefficients (R²) of 0.90, 0.91, and 0.92, respectively. atmiyauni.ac.in For a series of thiazole derivatives targeting 5-lipoxygenase, a 2D-QSAR model showed a correlation coefficient of 0.626. nih.gov These models can then be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In addition to predicting biological activity, computational methods are extensively used to forecast the ADMET properties of drug candidates. A compound with excellent potency but poor ADMET properties is unlikely to become a successful drug.

In silico ADMET prediction models utilize molecular descriptors and structural fragments to estimate various pharmacokinetic and toxicity parameters. For thiazole derivatives, several studies have reported the in silico prediction of their ADMET properties.

For instance, a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives evaluated their ADME properties using the SwissADME web tool. chemicalbook.comnih.gov The predictions suggested that the compounds generally complied with Lipinski's rule of five, had good gastrointestinal absorption, and most did not permeate the blood-brain barrier. chemicalbook.comnih.gov Another study on thiazole-1,3,4-thiadiazole conjugates also reported favorable ADMET profiles, with low predicted hepatotoxicity and no skin-sensitizing effects.

Table 2: Predicted ADMET Properties for a Series of Thiazole-1,3,4-Thiadiazole Conjugates

| Compound | Water Solubility (log mol/L) | Intestinal Absorption (%) | Blood-Brain Barrier Permeability | Hepatotoxicity |

| 3a | -3.031 | High | Low | Low |

| 3b | -3.295 | High | Low | Low |

| 3c | -3.814 | High | Low | Low |

| 3d | -3.693 | High | Low | Low |

| 3e | -2.925 | High | Low | Low |

| 3f | -3.127 | High | Low | Low |

| 3g | -3.458 | High | Low | Low |

| 3h | -3.551 | High | Low | Low |

| 3i | -3.987 | High | Low | Low |

Data adapted from a study on drug-1,3,4-thiadiazole conjugates. The specific structures of compounds 3a-3i are detailed in the original publication.

These in silico predictions are invaluable for identifying potential liabilities early in the drug discovery process, allowing for the modification of chemical structures to improve their pharmacokinetic and safety profiles.

Computational Toxicity Profiling

In silico toxicity prediction is a critical step in early-stage drug discovery, aiming to identify potential liabilities of chemical compounds. frontiersin.org For thiazole derivatives, various computational models and platforms are employed to estimate their toxicity profiles. Tools such as ProTox and ToxPredict (OpenTox) are utilized to predict the potential toxicity of newly designed thiazole-thiazolidinone hybrids. researchgate.netnih.gov These programs can assess various toxicological endpoints, including carcinogenicity and AMES toxicity, providing an early warning for compounds that might be harmful. nih.gov

The primary goal of these computational screens is to filter out compounds with unfavorable toxicity profiles, thereby reducing the reliance on animal testing and focusing resources on more promising candidates. frontiersin.org For example, studies on various heterocyclic compounds, including those with thiazole moieties, have used in silico methods to demonstrate a lack of toxicity for the designed molecules. researchgate.netnih.govtandfonline.com This predictive analysis is a key component of modern drug development, ensuring that safety considerations are integrated from the very beginning of the design process. researchgate.net

Table 1: Example of In Silico Toxicity Parameters for Thiazole Derivatives This table represents typical data generated from computational toxicity prediction tools and is for illustrative purposes.

| Parameter | Prediction | Confidence Score |

|---|---|---|

| hERG Inhibition | Low Risk | 0.85 |

| Carcinogenicity | Non-carcinogen | 0.79 |

| Mutagenicity (AMES) | Non-mutagen | 0.91 |

Oral Bioavailability Assessment

Oral bioavailability, or the fraction of an administered drug that reaches systemic circulation, is a crucial pharmacokinetic property. Computational tools like SwissADME are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov These predictions are often guided by established principles such as Lipinski's rule of five, which outlines the physicochemical properties associated with good oral bioavailability. nih.gov

For thiazole derivatives, in silico ADME studies are routinely performed to ensure they possess drug-like characteristics. nih.gov These analyses evaluate parameters such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.gov Research on various thiazole-based compounds has shown that these molecules can be designed to fall within acceptable ranges for these parameters, indicating their potential as orally bioavailable drug candidates. tandfonline.comnih.gov The QiKProp module is another tool used for the ADME-T (Toxicity) analysis of novel thiazole carboxamide derivatives. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for a Representative Thiazole Derivative This table illustrates typical data obtained from platforms like SwissADME.

| Property | Parameter | Predicted Value | Acceptable Range |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | ≤ 500 |

| LogP (Lipophilicity) | 2.5 | -0.7 to +5.0 | |

| Topological Polar Surface Area (TPSA) | 65.61 Ų | ≤ 140 Ų | |

| Hydrogen Bond Donors | 1 | ≤ 5 | |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | |

| Pharmacokinetics | GI Absorption | High | High |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. tandfonline.comnih.gov For thiazole derivatives, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), provide deep insights into their molecular properties. nih.govtandfonline.comnih.gov These calculations are used to optimize the molecular geometry and determine key electronic parameters. tandfonline.com

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests higher reactivity. acs.org For instance, in a series of thiazole-hydrazone derivatives, the HOMO-LUMO energy gap was found to range from 3.595 eV to 4.123 eV. acs.org Other parameters derived from DFT, such as molecular electrostatic potential (MESP), help in identifying the sites within the molecule that are prone to electrophilic and nucleophilic attack. tandfonline.comtandfonline.com

Table 3: Example DFT-Calculated Electronic Properties for a Thiazole Derivative This table shows representative data from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | -6.5 |

| Energy of LUMO | -2.4 |

Conformational Analysis through Computational Methods

The three-dimensional structure (conformation) of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. Computational methods are essential for exploring the possible conformations of flexible molecules like derivatives of this compound. researchgate.net Thiazole rings are known to impose significant conformational restrictions on molecular structures. acs.org

Studies on N-(Thiazol-2-yl) benzamide, which contains a similar substructure, have shown that the conformational preference is influenced by weak stabilizing interactions, such as those between the amide oxygen and the thiazole sulfur atom, as well as attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom. researchgate.net In cyclic peptides, the inclusion of thiazole rings, derived from cysteine residues, can dramatically alter the macrocycle's shape, leading to novel chair or boat conformations. acs.org These computational analyses help in understanding how structural modifications, such as the introduction of a methyl group on the thiazole ring, can influence the molecule's geometry and its ability to fit into a target's binding site. nih.gov

Applications and Future Perspectives in Chemical Science

Utility as Building Blocks in Complex Organic Synthesis

(5-Chloro-1,3-thiazol-2-YL)methanol serves as a crucial intermediate in the field of organic synthesis. chemshuttle.com The presence of both a chloro and a hydroxyl functional group on the thiazole (B1198619) ring allows for a variety of chemical modifications. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into ethers and esters, providing pathways to a diverse range of more complex molecules. chemshuttle.com

The synthesis of this compound itself can be achieved through the reduction of 5-chlorothiazole-2-carboxaldehyde. A common method involves the use of sodium borohydride (B1222165) in methanol (B129727) at room temperature. This reaction is typically rapid, completing within 30 minutes, and yields the desired product as a white solid. chemicalbook.com The straightforward nature of this synthesis makes the compound readily accessible for its use as a building block in more extensive synthetic routes. chemicalbook.com

The reactivity of the chloro and hydroxyl groups makes this compound a valuable synthon for the construction of various heterocyclic systems. For instance, the chloro group can be displaced through nucleophilic substitution reactions, while the hydroxyl group can participate in coupling reactions. These properties have been exploited in the synthesis of numerous compounds with potential biological activities.

Role in Medicinal Chemistry Drug Discovery and Development

The thiazole nucleus is a prominent scaffold in medicinal chemistry, and derivatives of this compound have been investigated for their potential therapeutic applications. The incorporation of the 5-chlorothiazole (B1590928) moiety into larger molecules can significantly influence their biological activity, often enhancing their potency and selectivity.

Research has shown that compounds containing the 5-chlorothiazole ring exhibit a range of biological effects, including antimicrobial and anticancer properties. For example, novel derivatives of 5-chloro-N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide have been synthesized and screened for their antifungal and antibacterial activities, with many showing promising results. scialert.net The this compound scaffold provides a key starting point for the synthesis of such derivatives. The ability to modify both the hydroxyl and chloro positions allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds, aiding in the design of more effective drug candidates.

Advancements in Agrochemical and Pest Control Strategies

In the realm of agrochemicals, thiazole derivatives have long been recognized for their pesticidal properties. The neonicotinoid insecticide Thiamethoxam, which contains a 2-chloro-1,3-thiazole moiety, is a notable example of the successful application of this class of compounds in pest control. ekb.eg While not a direct derivative, the structural features of this compound make it a relevant building block for the synthesis of new agrochemical agents.

The development of novel pesticides is crucial for managing crop pests and ensuring food security. Research into new derivatives based on the 5-chlorothiazole scaffold is an active area of investigation. For instance, a series of novel β-naphthol derivatives incorporating a benzothiazolylamino group and various heteroaryl groups have been synthesized and evaluated for their pesticidal activities. nih.gov The synthesis of such complex molecules often relies on versatile building blocks like this compound to introduce the key thiazole fragment. The insecticidal activity of various chlorinated compounds against pests like the cotton leafworm (Spodoptera littoralis) has also been demonstrated, highlighting the potential of this chemical class in developing new pest control strategies. researchgate.net

Prospects for Novel Material Science Applications

While the primary applications of this compound have been in the life sciences, its unique chemical structure also presents opportunities in material science. The ability of the thiazole ring to coordinate with metal ions suggests potential applications in the development of new catalysts or functional materials. The presence of the reactive hydroxyl group allows for the incorporation of this moiety into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials.

Although specific research on the direct application of this compound in material science is not yet widely reported, the broader field of thiazole-containing polymers and materials is an area of growing interest. The synthesis of novel thiazole derivatives and their subsequent polymerization could lead to materials with tailored electronic, optical, or thermal properties. Further exploration in this area could uncover new and valuable applications for this versatile chemical compound.

Emerging Research Directions and Interdisciplinary Studies

The future of this compound in chemical science is promising, with several emerging research directions. The development of more efficient and sustainable synthetic methods for this compound and its derivatives is an ongoing pursuit. researchgate.net For example, the use of ultrasound irradiation in the synthesis of thiazole derivatives has been shown to be a more efficient and environmentally friendly alternative to traditional heating methods. nih.gov

Interdisciplinary studies that combine computational modeling with experimental synthesis and biological evaluation are likely to accelerate the discovery of new applications for this compound. In silico screening of virtual libraries of its derivatives could help identify promising candidates for drug discovery or agrochemical development, which can then be prioritized for synthesis and testing.

Furthermore, the exploration of the compound's potential in areas beyond its traditional applications, such as in the development of sensors, imaging agents, or as a ligand in organometallic chemistry, represents exciting avenues for future research. The continued investigation of the fundamental chemistry and reactivity of this compound will undoubtedly lead to new and innovative applications across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Chloro-1,3-thiazol-2-YL)methanol, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures . Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (20–25°C for exothermic steps) minimizes side products.

- Analytical Validation : Purity is confirmed via thin-layer chromatography (TLC) using methanol:chloroform (1:9 or 2:8 ratios) and recrystallization yields (e.g., 78–95% reported in multi-step syntheses) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- H/C NMR : Assigns protons and carbons in the thiazole ring (e.g., δ 2.31 ppm for methyl groups adjacent to sulfur) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H] at m/z 163.5 for CHClNOS) .

- IR Spectroscopy : Identifies hydroxyl (O–H stretch at 3200–3400 cm) and C–Cl bonds (600–800 cm) .

Q. How is the compound’s solubility and stability assessed in different solvents?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| Ethanol | 50–60 | Stable |